1-(3,4-Dichlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea
Description
Properties
IUPAC Name |
1-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(3,4-dichlorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19Cl2N3O3S/c23-19-10-8-17(14-20(19)24)26-22(28)25-16-9-11-21-15(13-16)5-4-12-27(21)31(29,30)18-6-2-1-3-7-18/h1-3,6-11,13-14H,4-5,12H2,(H2,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOMGFONBQSROK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)N(C1)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3,4-Dichlorophenyl)-3-(1-(phenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)urea is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H19Cl2N3O2S
- Molecular Weight : 421.34 g/mol
- CAS Number : 344266-98-4
The compound exhibits its biological effects primarily through the modulation of specific molecular targets. It has been studied for its interaction with various receptors and enzymes involved in critical biological pathways:
- RORγt Inhibition : The compound acts as an inverse agonist for the retinoic acid receptor-related orphan receptor γt (RORγt), a key regulator in the immune response and autoimmune diseases. Inhibition of RORγt can lead to reduced Th17 cell activity, which is implicated in conditions like psoriasis and rheumatoid arthritis .
- Anti-inflammatory Effects : By modulating immune responses, it may exert anti-inflammatory effects that are beneficial in treating autoimmune disorders .
Pharmacological Studies
Several studies have investigated the pharmacological properties of this compound:
- Bioavailability : A study reported that a derivative of this compound exhibited superior bioavailability (F = 48.1% in mice) compared to other similar compounds. This suggests that it can be effectively absorbed and utilized in vivo .
- Efficacy in Animal Models : In mouse models of psoriasis and rheumatoid arthritis, the compound demonstrated significant therapeutic effects at lower doses without adverse effects over two weeks of administration .
Case Studies
Case Study 1 : A research study evaluated the efficacy of the compound in treating psoriasis. Mice treated with the compound showed a marked decrease in psoriatic lesions compared to controls, indicating its potential as a treatment option for skin disorders.
Case Study 2 : Another study focused on rheumatoid arthritis models where administration of the compound resulted in reduced inflammation and joint damage, further supporting its role as an anti-inflammatory agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Key Compounds :
Analysis :
- This may enhance target selectivity or pharmacokinetic properties.
- Chlorine Substitution : The 3,4-dichlorophenyl group is a shared feature across multiple compounds (e.g., 6g, BTdCPU, NCPdCPU), suggesting its critical role in bioactivity, possibly through hydrophobic interactions or electron-withdrawing effects .
- Heterocyclic Variations: BTdCPU incorporates a benzo[d][1,2,3]thiadiazole group, which is structurally distinct from the tetrahydroquinoline in the target compound. Such differences may influence solubility, metabolic stability, or binding affinity.
Q & A
Q. Primary Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., phenylsulfonyl group at N1, dichlorophenylurea at C6). Key peaks include aromatic protons (δ 7.2–8.1 ppm) and urea NH signals (δ 9.5–10.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ expected at m/z ~500–510) .
- Infrared (IR) Spectroscopy : Urea carbonyl stretch (~1640–1680 cm⁻¹) and sulfonyl S=O stretches (~1150–1350 cm⁻¹) .
Purity Assessment :- High-Performance Liquid Chromatography (HPLC) with UV detection (≥95% purity threshold) .
[Advanced] How can researchers resolve discrepancies in reported biological activity data across studies?
Discrepancies often arise from variations in:
- Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme sources (recombinant vs. native proteins) .
- Compound Purity : Impurities (e.g., residual solvents or unreacted intermediates) can skew IC₅₀ values. Validate purity via HPLC and elemental analysis .
- Solubility Factors : Use standardized solvents (e.g., DMSO with ≤0.1% water) to ensure consistent bioavailability .
Recommended Approach :- Cross-validate results using orthogonal assays (e.g., fluorescence polarization and surface plasmon resonance for binding studies) .
[Advanced] What strategies are employed to elucidate the compound’s mechanism of action against biological targets?
Q. Stepwise Methodology :
Target Identification :
- Computational Docking : Use Schrödinger Suite or AutoDock to predict binding to kinases (e.g., RET kinase) or GPCRs .
- Pull-Down Assays : Biotinylated derivatives coupled with streptavidin beads to isolate interacting proteins .
Functional Validation :
- Enzyme Inhibition Assays : Measure IC₅₀ against purified targets (e.g., RET kinase) using ADP-Glo™ kinase assays .
- Cellular Pathway Analysis : Western blotting for phosphorylated downstream markers (e.g., ERK1/2 or AKT) .
Structural Insights :
- X-ray Crystallography : Co-crystallize the compound with target proteins to resolve binding modes (resolution ≤2.0 Å preferred) .
[Advanced] How does modifying substituents on the tetrahydroquinoline or phenylsulfonyl groups affect pharmacological properties?
Q. Structure-Activity Relationship (SAR) Insights :
- Tetrahydroquinoline Modifications :
- Phenylsulfonyl Tweaks :
- Para-Substituents : Fluorine or methyl groups increase lipophilicity (logP ↑0.5–1.0), enhancing blood-brain barrier penetration .
Experimental Workflow : - Synthesize analogs via parallel chemistry.
- Screen in vitro (e.g., CYP450 inhibition) and in vivo (murine PK models) .
- Para-Substituents : Fluorine or methyl groups increase lipophilicity (logP ↑0.5–1.0), enhancing blood-brain barrier penetration .
[Basic] What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Solubility : Lyophilize as a solid; reconstitute in anhydrous DMSO for stock solutions (10 mM).
- Stability Monitoring : Periodic HPLC checks every 6 months to detect decomposition (e.g., urea bond hydrolysis) .
[Advanced] How can researchers address low yields in the final urea coupling step?
Q. Optimization Strategies :
- Catalyst Screening : Test alternative bases (e.g., DBU or DIPEA) to improve nucleophilicity of the amine intermediate .
- Solvent Switch : Replace DCM with THF or acetonitrile to enhance solubility of reactants.
- Microwave-Assisted Synthesis : Reduce reaction time from 24h to 1–2h at 80°C, improving yields by 15–20% .
[Basic] What in vitro models are appropriate for initial biological screening?
- Oncology : NCI-60 cell line panel for broad cytotoxicity profiling .
- Neurology : Primary neuronal cultures or SH-SY5Y cells for neuroprotective/neurotoxic effects .
- Dose Range : 0.1–100 µM, with viability assays (MTT or CellTiter-Glo®) at 48–72h .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
